molecular formula C19H18N4O3 B2509323 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide CAS No. 1903307-56-1

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2509323
CAS No.: 1903307-56-1
M. Wt: 350.378
InChI Key: UKEGHTPNXWPKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide is a specialized chemical reagent recognized for its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of heterobifunctional molecules that mediate the targeted degradation of specific proteins within the cell. This compound functions as a critical linker component within these assemblies, connecting a ligand for an E3 ubiquitin ligase to a warhead that binds the protein of interest. The 4-oxo-4-phenylbutanamide moiety is structurally analogous to linkers used with thalidomide-based E3 ligase ligands, which recruit the Cereblon (CRBN) complex [1] . The benzo[d][1,2,3]triazin-4(3H)-one group on the opposite end provides a versatile handle for conjugation, particularly through its reactivity as an active ester surrogate or its potential for further functionalization to attach various target-binding molecules. Its primary research value lies in enabling the development of novel PROTAC degraders for investigating disease-related proteins that have been historically difficult to target with conventional small-molecule inhibitors, opening new avenues in chemical biology and drug discovery research [2] .

Properties

IUPAC Name

4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17(14-6-2-1-3-7-14)10-11-18(25)20-12-13-23-19(26)15-8-4-5-9-16(15)21-22-23/h1-9H,10-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEGHTPNXWPKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves a multi-step process, starting from commercially available precursors. Key steps include:

  • Formation of the triazine ring: This step often involves the cyclization of suitable precursors under acidic or basic conditions.

  • Introduction of the oxo group: This is usually achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

  • Coupling reactions: Various coupling agents (e.g., DCC, EDC) facilitate the formation of the final amide bond, connecting the triazine ring to the phenylbutanamide structure.

Industrial Production Methods: Large-scale synthesis might involve optimized conditions such as:

  • Catalysts: to enhance reaction efficiency.

  • High-pressure or high-temperature conditions: to drive reactions to completion.

  • Continuous flow systems: for better scalability and consistency.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation: The compound can undergo further oxidation, potentially altering its functional groups and reactivity.

  • Reduction: Reduction reactions might target the oxo groups or the triazine ring, changing its chemical properties.

  • Substitution: Various substituents can be introduced at different positions on the molecule, enhancing or modifying its activity.

Common Reagents and Conditions::
  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Catalysts for substitution: Palladium catalysts, especially for C-C coupling reactions.

Major Products Formed::
  • Oxidized derivatives: Altered forms of the original compound with additional oxo groups.

  • Reduced derivatives: Variants with altered reactivity and stability.

  • Substituted analogs: Molecules with different substituents enhancing specific properties.

Scientific Research Applications

Chemistry::
  • Catalysis: The compound might serve as a ligand or a catalyst itself in organic synthesis.

  • Material science:

Biology::
  • Enzyme inhibition: Potential to inhibit specific enzymes, making it valuable in biochemical studies.

  • Signal transduction research: Its unique structure could interact with various biological pathways.

Medicine::
  • Drug design: The compound’s reactivity and structure might offer therapeutic potential, especially in targeting specific proteins or pathways.

  • Diagnostics: Could be used in diagnostic assays due to its specific binding properties.

Industry::
  • Specialty chemicals: Used in the manufacture of high-value chemicals with specific functionalities.

Mechanism of Action

Molecular Targets and Pathways::
  • Binding to active sites: The compound’s structure allows it to fit into specific enzyme active sites, inhibiting their function.

  • Interfering with signal transduction: By binding to key molecules in signaling pathways, it can alter cellular responses.

Effects::
  • Inhibition or modulation: of specific biochemical processes.

  • Potential therapeutic effects: if properly targeted and optimized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The benzotriazinone scaffold is versatile, with modifications primarily occurring at the amide substituent or spacer group. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Formula Molecular Weight Synthetic Yield Melting Point (°C) Biological Activity Reference
4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide Benzotriazinone + ethyl spacer + phenylbutanamide C₁₉H₁₇N₅O₃ 363.37 75–86%* 95–111† Not reported
N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) Benzotriazinone + ethylbutanamide C₁₃H₁₅N₅O₂ 281.29 86% 106–107 Not reported
N-phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n) Benzotriazinone + phenylbutanamide (no ethyl spacer) C₁₇H₁₅N₅O₂ 321.33 75% 110–111 Not reported
(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide (TAK-041) Benzotriazinone + acetamide + trifluoromethoxyphenyl substituent C₁₉H₁₆F₃N₅O₃ 419.36 Not reported Not reported GPR139 inhibitor (neurological target)
4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2-ylidene]butanamide Benzotriazinone + thiadiazole substituent C₂₁H₂₀N₆O₂S 420.50 Not reported Not reported Not reported

*Yields vary based on substituent (e.g., alkyl chains: 83–86%, aryl: 75%).
†Melting points decrease with longer alkyl chains (e.g., N-octyl: 95–96°C vs. N-ethyl: 106–107°C) .

Key Observations:
  • Substituent Effects: Alkyl vs. Aryl Groups: N-alkyl derivatives (e.g., 14a–14f) exhibit higher yields (83–86%) compared to aryl derivatives (75%) due to steric and electronic factors .
Spectral Data:
  • IR Spectroscopy: C=O Stretches: Observed at 1663–1682 cm⁻¹ for carboxamides, absent in triazole derivatives . NH Bands: Present at 3150–3414 cm⁻¹, confirming the amide and triazinone NH groups .
  • NMR Analysis: 13C-NMR: Benzotriazinone carbonyl resonates at δ 155–160 ppm, while butanamide carbonyl appears at δ 170–175 ppm .

Biological Activity

The compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide, with the CAS number 2034274-12-7, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C19H18N4O4C_{19}H_{18}N_{4}O_{4}, and it has a molecular weight of 362.3 g/mol. The structure includes a triazinone moiety, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds related to the triazinone structure exhibit a range of biological activities, particularly in neuroprotection and enzyme inhibition.

1. Neuroprotective Activity

A study on derivatives of 4-oxobenzo[d][1,2,3]triazin found significant neuroprotective effects against oxidative stress induced by H₂O₂ in PC12 cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from similar structures demonstrated good AChE inhibitory activity, with some exhibiting mixed-type inhibition modes. The docking studies revealed interactions with both the catalytic and peripheral sites of AChE .

Case Study: Synthesis and Evaluation

A series of synthesized compounds based on the triazinone structure were screened for biological activity:

CompoundAChE Inhibition (%)BuChE Inhibition (%)Neuroprotective Effect
6j8520High
6i7065Moderate
  • Compound 6j exhibited the highest AChE inhibition at 85% and showed significant neuroprotective effects against oxidative stress.
  • Compound 6i , while less effective against AChE, showed notable BuChE inhibition exceeding that of donepezil .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Cholinesterases : By inhibiting AChE and BuChE, the compound potentially increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
  • Antioxidant Properties : The ability to mitigate oxidative stress may be linked to the presence of phenolic groups in its structure, which are known to scavenge free radicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.